molecular formula C16H21ClN4O B4276759 N-butyl-N'-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea

N-butyl-N'-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea

Cat. No.: B4276759
M. Wt: 320.82 g/mol
InChI Key: MGXAQWHBAHLMSG-UHFFFAOYSA-N
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Description

N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorobenzyl group and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea typically involves the reaction of 4-chlorobenzylamine with butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

  • Dissolve 4-chlorobenzylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add butyl isocyanate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-butyl-N’-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]urea is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-butyl-3-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O/c1-3-4-9-18-16(22)19-15-10-12(2)21(20-15)11-13-5-7-14(17)8-6-13/h5-8,10H,3-4,9,11H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXAQWHBAHLMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=NN(C(=C1)C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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